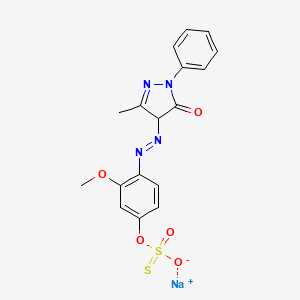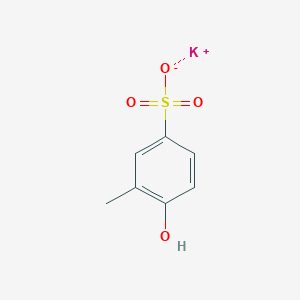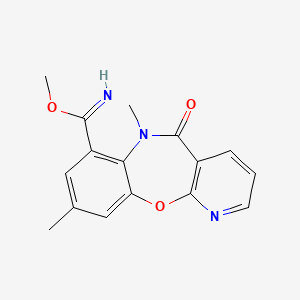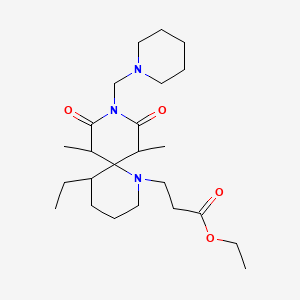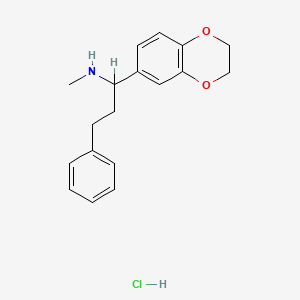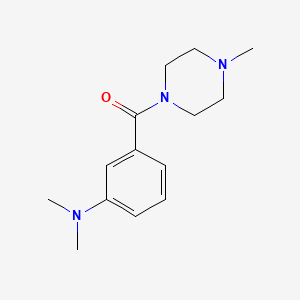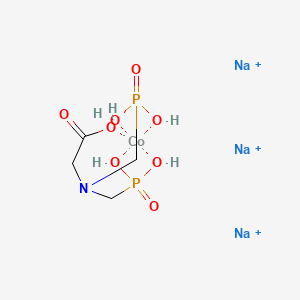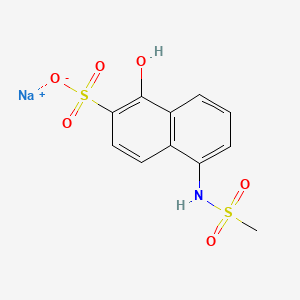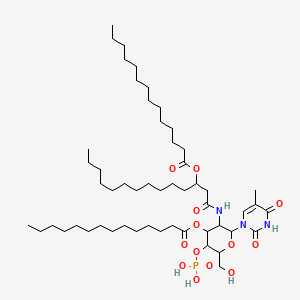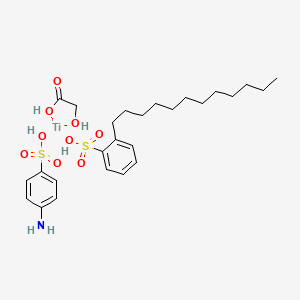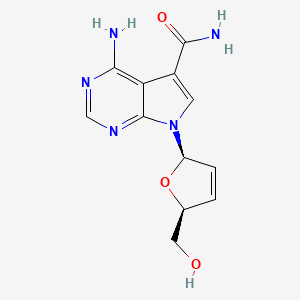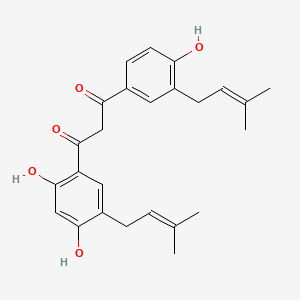
Glycyrdione A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyrdione A involves several steps, starting from basic flavonoid precursors. The synthetic route typically includes the formation of the flavonoid core structure followed by specific functional group modifications . Common reagents used in these reactions include acids, bases, and various organic solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Glycyrrhiza roots . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . This method is preferred due to the natural abundance of this compound in licorice roots and the relatively simple extraction process .
化学反应分析
Types of Reactions
Glycyrdione A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学研究应用
作用机制
The mechanism of action of Glycyrdione A involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its therapeutic potential .
相似化合物的比较
Similar Compounds
Glycyrdione A is structurally similar to other flavonoids such as glycyrrhizin, glabridin, and liquiritin . These compounds share a common flavonoid backbone but differ in their specific functional groups and biological activities .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of biological activities and its specific molecular structure . This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
属性
CAS 编号 |
142542-83-4 |
|---|---|
分子式 |
C25H28O5 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propane-1,3-dione |
InChI |
InChI=1S/C25H28O5/c1-15(2)5-7-17-11-18(9-10-21(17)26)22(27)13-24(29)20-12-19(8-6-16(3)4)23(28)14-25(20)30/h5-6,9-12,14,26,28,30H,7-8,13H2,1-4H3 |
InChI 键 |
VDOHBGQSFOWYTB-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC(=C(C=C2)O)CC=C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


